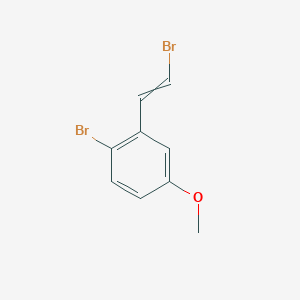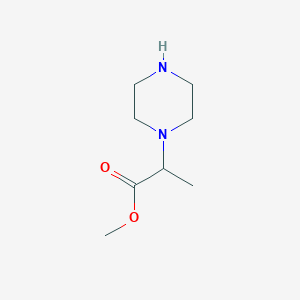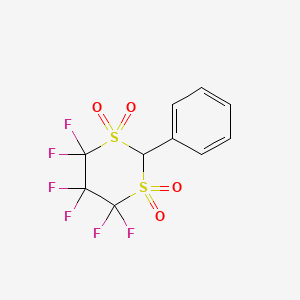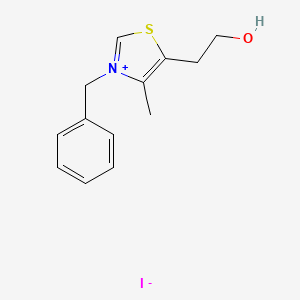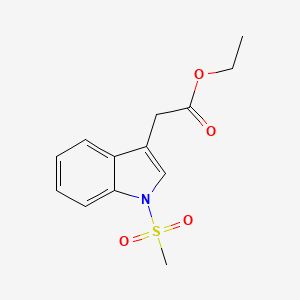![molecular formula C13H30NO2PS B12562551 S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate CAS No. 188916-65-6](/img/structure/B12562551.png)
S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its potential use in nerve agent research and other specialized chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate typically involves the reaction of O-ethyl methylphosphonochloridothioate with 2-(dibutylamino)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{O-ethyl methylphosphonochloridothioate} + \text{2-(dibutylamino)ethanol} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioate group to a phosphate group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield the corresponding phosphate derivative, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate has several scientific research applications:
Chemistry: It is used in the study of organophosphorus chemistry and reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, particularly in the context of nerve agent research.
Medicine: Research explores its potential therapeutic applications and toxicity.
Industry: It is used in the development of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate involves its interaction with specific molecular targets. In the context of nerve agent research, it is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of nerve cells and potential toxic effects.
Comparison with Similar Compounds
- S-[2-(Dimethylamino)ethyl] O-ethyl methylphosphonothioate
- O-ethyl S-2-dimethylaminoethyl methylphosphonothiolate
Comparison: S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate is unique due to its specific dibutylaminoethyl group, which distinguishes it from similar compounds like S-[2-(Dimethylamino)ethyl] O-ethyl methylphosphonothioate
Properties
CAS No. |
188916-65-6 |
|---|---|
Molecular Formula |
C13H30NO2PS |
Molecular Weight |
295.42 g/mol |
IUPAC Name |
N-butyl-N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]butan-1-amine |
InChI |
InChI=1S/C13H30NO2PS/c1-5-8-10-14(11-9-6-2)12-13-18-17(4,15)16-7-3/h5-13H2,1-4H3 |
InChI Key |
VIHLSMMOLJJXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCSP(=O)(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


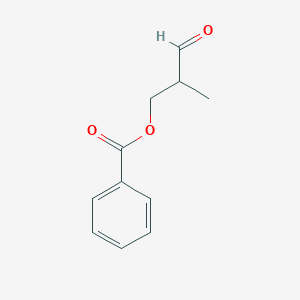
![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)
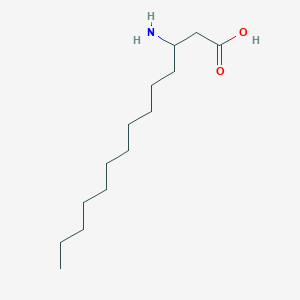
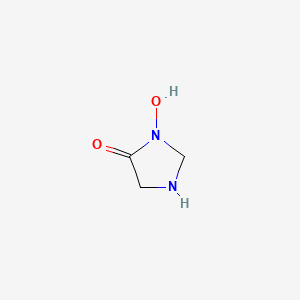
![1,1'-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene](/img/structure/B12562487.png)
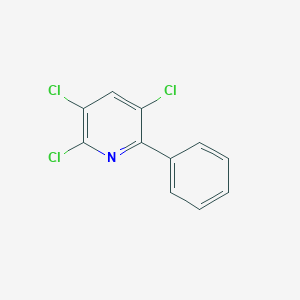
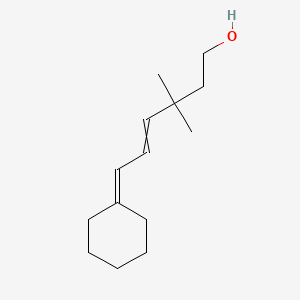
![Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate](/img/structure/B12562503.png)
